![molecular formula C27H40N2O3 B14344095 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol CAS No. 92412-46-9](/img/structure/B14344095.png)
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt. This is achieved by reacting the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Alkylation: The resulting azo compound is then alkylated with a dodecyloxy group using an appropriate alkylating agent.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The presence of the azo group allows it to participate in redox reactions, which can influence cellular processes.
類似化合物との比較
Similar Compounds
- 4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}benzoic acid
- 3-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenoxy)-1-propanol
Uniqueness
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is unique due to the presence of both the dodecyloxy and hydroxyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
92412-46-9 |
|---|---|
分子式 |
C27H40N2O3 |
分子量 |
440.6 g/mol |
IUPAC名 |
3-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C27H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-22-31-26-17-13-24(14-18-26)28-29-25-15-19-27(20-16-25)32-23-12-21-30/h13-20,30H,2-12,21-23H2,1H3 |
InChIキー |
SIEJDCDGBZYBJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
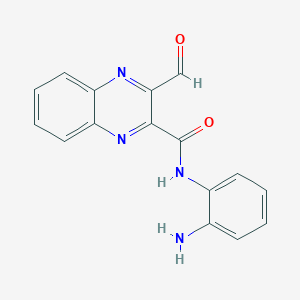
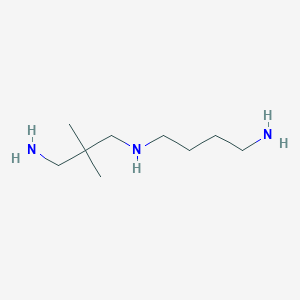
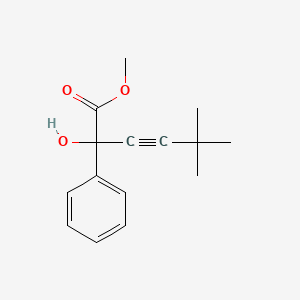
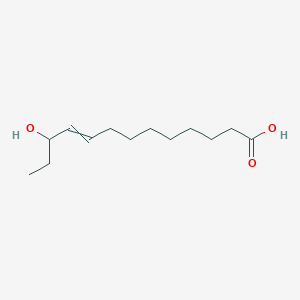
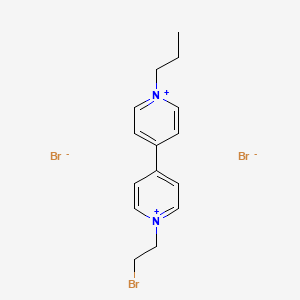

![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)


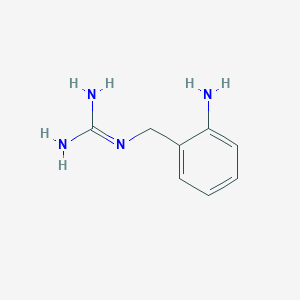
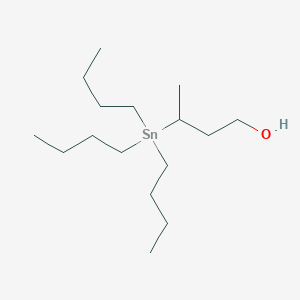

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
